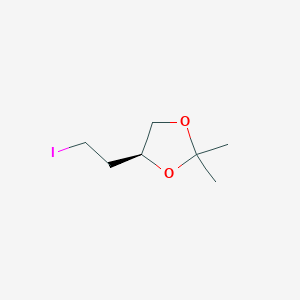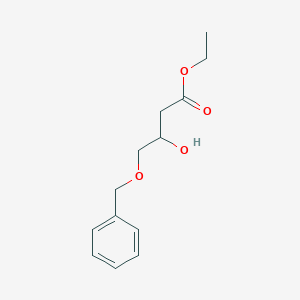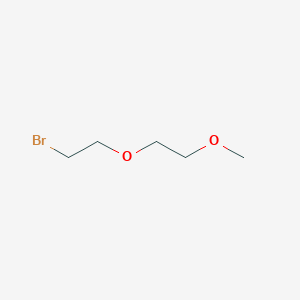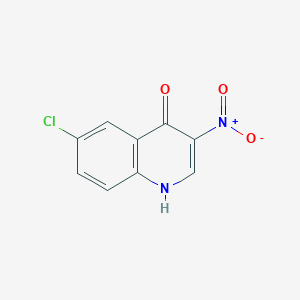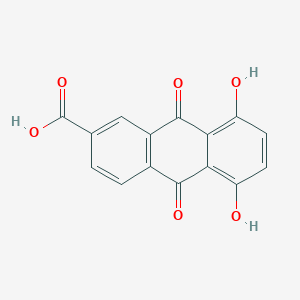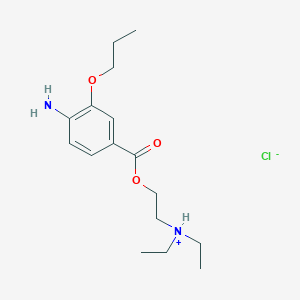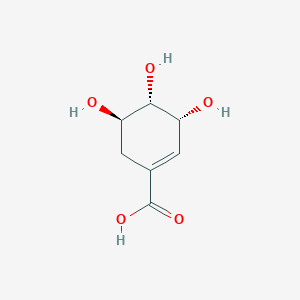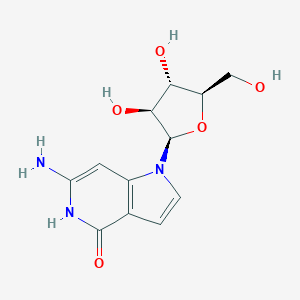
6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one is a nucleoside analog that has been extensively studied for its potential applications in cancer treatment. It was first synthesized in 1987 and since then, it has been the subject of numerous scientific studies.
Mécanisme D'action
The mechanism of action of 6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one involves the inhibition of DNA synthesis in cancer cells. It is incorporated into the DNA of cancer cells and disrupts the normal replication process, leading to cell death.
Effets Biochimiques Et Physiologiques
6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one has been shown to have low toxicity in normal cells and tissues. However, it can cause some side effects such as nausea, vomiting, and bone marrow suppression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer treatment. However, its low solubility in water can limit its use in some experiments.
Orientations Futures
There are several future directions for research on 6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one. One area of interest is the development of more efficient synthesis methods that can yield higher yields of the compound. Another area of research is the investigation of its potential use in combination with other anticancer drugs. Additionally, more studies are needed to fully understand its mechanism of action and to identify any potential long-term side effects.
Méthodes De Synthèse
The synthesis of 6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one involves the reaction of arabinose with 4,5-dihydro-1H-pyrrolo[3,2-c]pyridin-6-one in the presence of a catalyst such as trifluoroacetic acid. The resulting compound is then treated with ammonia to obtain the final product.
Applications De Recherche Scientifique
6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to enhance the efficacy of other anticancer drugs when used in combination.
Propriétés
Numéro CAS |
110914-71-1 |
|---|---|
Nom du produit |
6-Amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one |
Formule moléculaire |
C12H15N3O5 |
Poids moléculaire |
281.26 g/mol |
Nom IUPAC |
6-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-pyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C12H15N3O5/c13-8-3-6-5(11(19)14-8)1-2-15(6)12-10(18)9(17)7(4-16)20-12/h1-3,7,9-10,12,16-18H,4H2,(H3,13,14,19)/t7-,9-,10+,12-/m1/s1 |
Clé InChI |
PJIVWELLFATDEN-ZIYJGFGOSA-N |
SMILES isomérique |
C1=CN(C2=C1C(=O)NC(=C2)N)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
C1=CN(C2=C1C(=O)NC(=C2)N)C3C(C(C(O3)CO)O)O |
SMILES canonique |
C1=CN(C2=C1C(=O)NC(=C2)N)C3C(C(C(O3)CO)O)O |
Autres numéros CAS |
110914-71-1 |
Synonymes |
6-AAPP 6-amino-1-arabinofuranosyl-1H-pyrrolo(3,2-c)pyridin-4(5H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



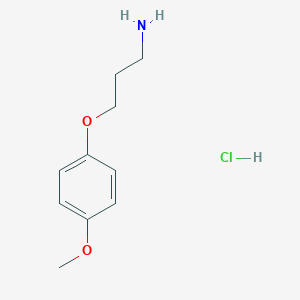
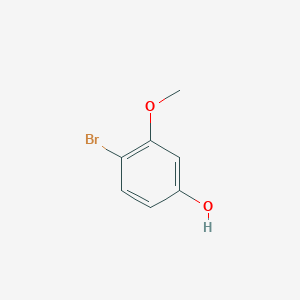
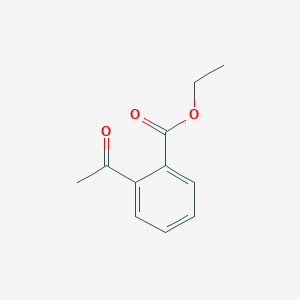
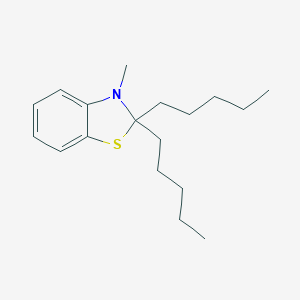
![(3r)-3-Hydroxy-5-{[(R)-Hydroxy(Phosphonooxy)phosphoryl]oxy}-3-Methylpentanoic Acid](/img/structure/B10145.png)
